molecular formula C20H20N4 B12418572 Aak1-IN-3

Aak1-IN-3

Cat. No.: B12418572
M. Wt: 316.4 g/mol
InChI Key: FMNWOBLAZAYOSG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Aak1-IN-3 involves a series of chemical reactions, starting with the preparation of key intermediates. One common synthetic route includes the use of pyrrolo[2,1-f][1,2,4]triazine-based compounds . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Biological Activity

Aak1-IN-3 is a small molecule inhibitor targeting the AP2-associated protein kinase 1 (AAK1), a key regulator in clathrin-mediated endocytosis and various cellular signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of AAK1

AAK1 is a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the AP2 complex, which is essential for the formation of clathrin-coated vesicles. AAK1's activity is implicated in several physiological processes, including T cell migration and viral entry into cells. The inhibition of AAK1 has been shown to disrupt these processes, making it a target for therapeutic intervention in various diseases.

This compound functions primarily through the following mechanisms:

  • Inhibition of Clathrin-Mediated Endocytosis : this compound inhibits AAK1's ability to phosphorylate AP2M1, thereby disrupting clathrin assembly and endocytosis. This effect has been demonstrated in studies showing that T cells treated with Aak1 inhibitors exhibited enhanced migration towards chemokine ligands (CXCL9/10) due to reduced endocytosis of CXCR3 receptors .
  • Modulation of Immune Responses : By affecting T cell trafficking, this compound may alter immune responses. Research indicates that inhibition of AAK1 can enhance T cell infiltration into tumors, suggesting potential applications in cancer immunotherapy .
  • Impact on Viral Infections : AAK1 is involved in the entry of certain viruses into host cells. Inhibitors like this compound may reduce viral replication by blocking the endocytic pathways utilized by viruses such as HIV and HCV .

Case Studies

Recent studies have explored the effects of this compound on various biological systems:

  • T Cell Migration : In vitro assays demonstrated that primary T cells overexpressing a dominant-negative form of AAK1 (DN125) showed significantly increased migration towards CXCR3 ligands compared to controls. This suggests that inhibiting AAK1 enhances T cell responsiveness to chemokines .
  • Viral Replication : Research has indicated that AAK1 inhibitors can impair the replication of viruses by disrupting their entry mechanisms. For instance, studies have reported that compounds targeting AAK1 can inhibit HCV assembly and HIV replication, highlighting their potential as antiviral agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey FindingsReference
T Cell MigrationIncreased migration towards CXCR3 ligands with Aak1 inhibition
Viral ReplicationReduced replication of HIV and HCV with AAK1 inhibition
Clathrin-Mediated EndocytosisDisruption of clathrin assembly due to inhibition of AP2M1 phosphorylation

Properties

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile

InChI

InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m1/s1

InChI Key

FMNWOBLAZAYOSG-GOSISDBHSA-N

Isomeric SMILES

CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N

Canonical SMILES

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.